2-(1-bromo-2-phenylvinyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine
Description
2-(1-Bromo-2-phenylvinyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine is an organic compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This particular compound features a bromo-phenylvinyl group and two phenyl groups attached to the benzoxazine core, making it a highly substituted and potentially reactive molecule.
Properties
IUPAC Name |
2-[(Z)-1-bromo-2-phenylethenyl]-4,4-diphenyl-1,2-dihydro-3,1-benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22BrNO/c29-25(20-21-12-4-1-5-13-21)27-30-26-19-11-10-18-24(26)28(31-27,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-20,27,30H/b25-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUCDYIYEPESOT-QQTULTPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C2NC3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C2NC3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5)\Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-bromo-2-phenylvinyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine typically involves the following steps:
Formation of the Benzoxazine Core: This can be achieved through the condensation of an appropriate phenol with formaldehyde and an amine under acidic or basic conditions.
Introduction of the Bromo-phenylvinyl Group: The bromo-phenylvinyl group can be introduced via a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the condensation step and employing efficient bromination techniques to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The bromo group in the compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The phenylvinyl group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex ring structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction Products: Reduction can result in the formation of alcohols or alkanes.
Scientific Research Applications
2-(1-Bromo-2-phenylvinyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-bromo-2-phenylvinyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, altering their activity and function.
Pathways Involved: It can modulate signaling pathways by acting as an agonist or antagonist, influencing cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
- 2-(1-Bromo-2-phenylvinyl)-2,3-dihydro-1H-perimidine
- (Z)-2-(1-bromo-2-phenylvinyl)-5-ethyl-2-methyl-1,3-dioxane-5-carboxylic acid
Comparison:
- Structural Differences: While these compounds share the bromo-phenylvinyl group, they differ in their core structures and substituents, leading to variations in their chemical and physical properties.
- Reactivity: The presence of different functional groups and ring systems can influence the reactivity and stability of these compounds.
- Applications: Each compound may have unique applications based on its specific structure and properties, making them valuable in different areas of research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
